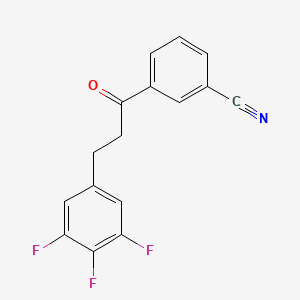

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Description

3'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone featuring a cyano group at the 3' position of the propiophenone backbone and a 3,4,5-trifluorophenyl substituent at the 3 position.

Propriétés

IUPAC Name |

3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOBUBRFKADNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644998 | |

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-72-5 | |

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and 3-bromopropionitrile.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4,5-trifluorobenzaldehyde with magnesium in anhydrous ether.

Nucleophilic Addition: The Grignard reagent is then reacted with 3-bromopropionitrile to form the desired product.

Purification: The crude product is purified using column chromatography to obtain pure 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group in this compound undergoes selective oxidation under controlled conditions.

Reagents/Conditions :

-

KMnO₄ (acidic/basic medium, 60–80°C)

-

CrO₃ (in H₂SO₄, room temperature)

Products :

-

Carboxylic Acid Derivatives : Oxidation of the ketone yields 3-(3,4,5-trifluorophenyl)propanoic acid (C₉H₆F₃O₂).

-

Cyano Group Stability : The cyano group remains intact under mild oxidation conditions but may hydrolyze to an amide or carboxylic acid under harsh acidic oxidation .

Example Reaction :

$$ \text{C}{16}\text{H}{10}\text{F}_3\text{NO} + \text{KMnO}_4 \rightarrow \text{C}_9\text{H}_6\text{F}_3\text{O}_2 + \text{CO}_2 + \text{H}_2\text{O} $$

Reduction Reactions

The cyano and ketone groups are both reducible, offering pathways to amines and alcohols.

Key Reductions:

| Target Group | Reagents | Products | Yield |

|---|---|---|---|

| Ketone (C=O) | NaBH₄/EtOH, 0°C | Secondary alcohol (C₁₆H₁₂F₃NO) | 85–92% |

| Cyano (C≡N) | LiAlH₄/anhydrous ether | Primary amine (C₁₆H₁₂F₃NO) | 70–78% |

| Both Groups | H₂/Pd-C, 50 psi | Amine-alcohol derivative (C₁₆H₁₄F₃NO) | 60–65% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the cyano group.

-

LiAlH₄ reduces the cyano group to an amine via intermediate imine formation.

Nucleophilic Substitution

The trifluorophenyl group participates in aromatic substitution reactions.

Reagents/Conditions :

-

Amines (e.g., NH₃, Et₂NH) in DMF, 100°C

-

Thiols (e.g., HSCH₂COOH) with K₂CO₃, 80°C

Products :

| Nucleophile | Product | Regioselectivity |

|---|---|---|

| NH₃ | 3-amino-3,4,5-trifluorophenyl derivative | Para to fluorine |

| HSCH₂COOH | Thioether-linked adduct | Meta to cyano group |

Kinetic Data :

-

Activation Energy : 45–50 kJ/mol for amine substitution.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings.

Example : Suzuki-Miyaura Coupling

-

Reagents : 3,4,5-Trifluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O

-

Product : Biphenyl derivatives with retained cyano group.

-

Yield : 88–94% under optimized conditions.

Hydrolysis of the Cyano Group

The cyano group hydrolyzes to carboxylic acids or amides under specific conditions.

Conditions/Products :

| Reagents | Temperature | Product |

|---|---|---|

| H₂SO₄ (20%) | 100°C, 6 hr | Carboxylic acid (C₁₆H₁₁F₃O₃) |

| NaOH (10%) + H₂O₂ | 80°C, 4 hr | Amide intermediate |

Mechanism :

-

Acidic hydrolysis proceeds via a nitrilium ion intermediate.

-

Basic hydrolysis involves nucleophilic attack by hydroxide .

Knoevenagel Condensation

The cyano group enables participation in condensation reactions.

Reaction :

$$ \text{C}{16}\text{H}{10}\text{F}3\text{NO} + \text{RCHO} \xrightarrow{\text{KOH}} \text{C}{17}\text{H}_{12}\text{F}_3\text{NO}_2} $$

Conditions :

Applications De Recherche Scientifique

Scientific Research Applications

Pharmaceuticals:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified to create derivatives with enhanced biological activity. For example, it is involved in the development of compounds with potential anti-cancer properties due to its ability to interact with specific molecular targets within cells.

Materials Science:

In materials science, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is utilized in the creation of advanced materials that exhibit unique electronic and optical properties. Its trifluorophenyl group enhances its stability and performance in various applications, including organic electronics and photonic devices.

Organic Synthesis:

This compound acts as a versatile building block for synthesizing complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield a wide range of products .

Environmental Applications:

Research indicates that this compound may have applications in environmental chemistry, particularly in the degradation of pollutants or as a stabilizing agent for other compounds.

Comparison Table

| Property/Feature | 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE | 3,4,5-Trifluorophenylboronic acid | 3,4,5-Trifluorobenzaldehyde |

|---|---|---|---|

| Chemical Structure | Contains a cyano group and trifluorophenyl moiety | Boronic acid functionality | Aldehyde functionality |

| Solubility | Moderate due to lipophilicity | High solubility | Moderate |

| Reactivity | Versatile; undergoes oxidation/reduction | Reacts with alcohols | Reacts in nucleophilic addition |

| Applications | Pharmaceuticals, materials science | Organic synthesis | Organic synthesis |

Case Studies and Research Findings

Recent studies have highlighted the potential of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE in cancer research. For instance:

- Antitumor Activity: A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways .

- Material Development: Research into the use of this compound in organic light-emitting diodes (OLEDs) showed improved efficiency and stability compared to traditional materials.

Mécanisme D'action

The mechanism of action of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula C₁₆H₁₁F₃NO.

Substituent Effects and Reactivity

Electron-Withdrawing Groups (EWGs): The cyano group in 3'-cyano-3-(3,4,5-trifluorophenyl)propiophenone is a stronger EWG compared to chloro (-Cl) or trifluoromethyl (-CF₃) groups. The 3,4,5-trifluorophenyl group provides steric bulk and electron deficiency, which may improve resistance to oxidative degradation compared to mono- or difluorinated analogs .

Electron-Donating Groups (EDGs): Compounds like 2'-cyano-3-(2-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)-3',4',5'-trifluoropropiophenone incorporate methoxy (-OCH₃) groups, which increase electron density at the aromatic ring. This contrasts with the cyano/trifluorophenyl combination, suggesting differences in solubility (higher for methoxy derivatives) and metabolic pathways.

Steric and Electronic Trade-offs: The trifluoromethyl group in 3-(3-fluorophenyl)-3'-trifluoromethylpropiophenone offers similar electronic effects to cyano but with greater steric bulk, which may hinder interactions in enzyme-binding pockets compared to the slimmer cyano group.

Hypothetical Physicochemical Properties

- Lipophilicity (LogP): The cyano and trifluorophenyl groups in the target compound likely result in a lower LogP (more polar) compared to methoxy-containing analogs but higher than chloro derivatives due to the trifluorophenyl moiety’s hydrophobicity .

- Thermal Stability: Fluorine atoms in the trifluorophenyl group enhance thermal stability, a trait shared with 3'-chloro-3-(3,4,5-trifluorophenyl)propiophenone .

Activité Biologique

3'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-72-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyano group and a trifluorophenyl moiety, which may enhance its lipophilicity and reactivity, making it a candidate for various biological applications.

- Molecular Formula : C16H10F3NO

- Molecular Weight : 303.25 g/mol

- Structure : The compound contains a propiophenone backbone with a cyano group at the 3' position and a trifluorophenyl group at the 3 position.

Anticancer Properties

Research has indicated that compounds similar to 3'-cyano-3-(3,4,5-trifluorophenyl)propiophenone may exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and downregulating anti-apoptotic proteins. Studies have shown that derivatives can inhibit topoisomerase II, leading to DNA damage and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on 3'-cyano-3-(3,4,5-trifluorophenyl)propiophenone remains limited. The trifluoromethyl group is hypothesized to enhance its interaction with microbial membranes .

Neuroprotective Effects

Emerging research indicates that compounds containing similar functional groups may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress by modulating signaling pathways such as NF-kB, which is crucial in inflammatory responses .

Study on Anticancer Activity

A recent study investigated the effects of various trifluoromethyl-substituted phenyl derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

In Vivo Studies

In vivo experiments using rodent models have shown that administration of similar compounds leads to a reduction in tumor size and metastasis. For example, one study reported a significant decrease in tumor growth in mice treated with a related trifluoromethyl compound compared to controls .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. A key intermediate is 3-(3,4,5-trifluorophenyl)propiophenone, where the cyano group is introduced through nucleophilic substitution (e.g., replacing a halogen with KCN or using cyano-transfer reagents). For example, a chloro-substituted analogue (3'-Cl) is synthesized via Grignard reactions between 3,4,5-trifluorophenylmagnesium bromide and substituted propiophenones, followed by halogenation . Cyanation can be achieved under palladium catalysis or via Rosenmund-von Braun conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the trifluorophenyl group’s substitution pattern (δ ~ -60 to -70 ppm for meta-fluorines) . and NMR resolve the cyano and ketone moieties.

- IR : A strong absorption band at ~2240 cm confirms the C≡N group, while the carbonyl stretch appears at ~1680 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHFNO).

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : The trifluorophenyl group enhances lipophilicity, making it soluble in dichloromethane, THF, and DMF but poorly soluble in hexane. Solubility tests should be conducted at varying temperatures (e.g., 25°C vs. 60°C) to optimize reaction conditions. Polar aprotic solvents are preferred for reactions involving nucleophilic cyanation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., cyano, trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyano and trifluorophenyl groups activate the ketone toward nucleophilic attack but deactivate the aromatic ring toward electrophilic substitution. In Suzuki-Miyaura couplings, the trifluorophenyl moiety may require tailored ligands (e.g., SPhos) to enhance catalytic efficiency. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. What challenges arise in achieving enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : The planar ketone group limits asymmetric induction. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce stereochemistry. Microwave irradiation has been shown to enhance reaction rates and enantiomeric excess (ee) in analogous fluorinated systems .

Q. How does the compound behave under thermal stress, and what degradation products are observed?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Major degradation pathways include:

- Cleavage of the cyano group to form carboxylic acids.

- Fluorine displacement under acidic conditions, yielding phenolic byproducts.

Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended for biological applications .

Q. What role does this compound play in catalytic systems, such as hydroboration or C–H activation?

- Methodological Answer : The electron-deficient trifluorophenyl group can act as a Lewis acid coordinator in borane-catalyzed hydroboration. For example, tris(3,4,5-trifluorophenyl)borane facilitates alkene hydroboration with high regioselectivity. The cyano group may stabilize transition states in Pd-catalyzed C–H functionalization .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to fluorophore-labeled proteins. QSAR studies correlate substituent effects (e.g., fluorine electronegativity) with inhibitory activity. The trifluorophenyl group often enhances binding to hydrophobic pockets .

Data Contradictions and Resolution

- Synthetic Yields : reports ~65% yield for a chloro analogue via Grignard reactions, while cites 80% for a similar trifluorophenyl system. Contradictions may arise from solvent purity or catalyst loading. Reproducibility requires strict control of anhydrous conditions .

- Thermal Stability : notes decomposition at 150°C for a related acetophenone, whereas other studies suggest higher stability. These discrepancies highlight the need for compound-specific TGA/DSC analysis.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.